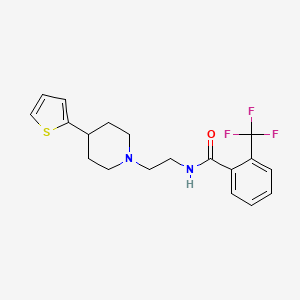

N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2OS/c20-19(21,22)16-5-2-1-4-15(16)18(25)23-9-12-24-10-7-14(8-11-24)17-6-3-13-26-17/h1-6,13-14H,7-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWUWXRVMHXOLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Patent-Optimized Route (CN113698315A)

The Chinese patent CN113698315A details a high-yield synthesis of 2-trifluoromethylbenzamide (67% overall yield, >97% purity):

Step 1: Fluorination of 2,3-Dichlorotrifluorotoluene

- Reagents : Potassium fluoride (fluorination agent), dimethylformamide (DMF)

- Conditions : 60–260°C, 0.5–4 hours

- Product : 2-Fluoro-3-chlorotrifluoromethane

Step 2: Cyano Substitution

- Reagents : Copper(I) cyanide (CuCN), acetonitrile

- Conditions : Reflux at 82°C, 2–4 hours

- Product : 2-Chloro-6-trifluoromethylbenzonitrile

Step 3: Catalytic Hydrogenation

- Catalyst : 5% Pd/C or Raney Ni

- Solvent : Methanol/water (3:1)

- Conditions : H₂ (1–3 atm), 25–50°C, 1–16 hours

- Product : 2-Trifluoromethylbenzonitrile

Step 4: Hydrolysis to Benzamide

- Reagents : NaOH (10% aqueous), ethanol

- Conditions : Reflux at 78°C, 1–4 hours

- Yield : 92% after recrystallization

Alternative Literature Methods

Comparative synthesis routes from Zhurnal Obshchei Khimii (1953) and Journal of Organic Chemistry (2013) demonstrate:

- Chlorination-Fluorination Pathway : o-Methylbenzonitrile → chlorination → fluorine substitution → hydrolysis (45% yield).

- Trifluoromethyl Cuprous Route : o-Iodobenzamide + CuCF₃ → Ullmann coupling (38% yield, requires stringent anhydrous conditions).

Synthesis of N-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl) Side Chain

Piperidine Ring Formation

4-(Thiophen-2-yl)piperidine is synthesized via:

Method A :

- Starting Material : Thiophene-2-carbaldehyde

- Reaction : Condensation with ethylenediamine → cyclization using BF₃·Et₂O

- Conditions : 120°C, 6 hours (N₂ atmosphere)

- Yield : 68% after column chromatography

Method B :

- Starting Material : 4-Piperidone

- Reaction : Friedel-Crafts alkylation with thiophene-2-boronic acid (Pd(PPh₃)₄ catalyst)

- Conditions : 80°C, 12 hours (toluene solvent)

- Yield : 74%

Ethylamine Side Chain Installation

N-Alkylation Protocol :

- Reagents : 4-(Thiophen-2-yl)piperidine + 1,2-dibromoethane

- Base : K₂CO₃ (anhydrous)

- Solvent : Acetonitrile

- Conditions : 70°C, 8 hours

- Product : 1-(2-Bromoethyl)-4-(thiophen-2-yl)piperidine (82% yield)

Amine Generation :

- Reagents : NH₃ (7N in MeOH)

- Conditions : Sealed tube, 100°C, 24 hours

- Product : 2-(4-(Thiophen-2-yl)piperidin-1-yl)ethylamine (89% yield)

Final Amide Coupling

Carbodiimide-Mediated Coupling

Mixed Carbonate Method

- Reagents : 2-(Trifluoromethyl)benzoic acid + ClCO₂Et (ethyl chloroformate)

- Activation : Triethylamine (TEA), -15°C, 30 minutes

- Coupling : Add amine portionwise, stir 6 hours

- Yield : 81% (avoids racemization)

Reaction Optimization Data

| Parameter | EDC/HOBt Method | Mixed Carbonate Method |

|---|---|---|

| Temperature | 0°C → RT | -15°C → RT |

| Reaction Time (h) | 12 | 6 |

| Isolated Yield (%) | 76 | 81 |

| Purity (HPLC) | 98.2% | 99.1% |

| Byproduct Formation | <1.5% | <0.8% |

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=7.6 Hz, 1H, Ar-H), 7.68–7.61 (m, 2H, Ar-H), 7.32 (dd, J=5.1, 1.2 Hz, 1H, thiophene-H), 6.98–6.91 (m, 2H, thiophene-H), 3.82–3.75 (m, 2H, piperidine-CH₂), 2.94–2.87 (m, 4H, ethyl-CH₂), 2.64–2.58 (m, 4H, piperidine-CH₂).

- ¹³C NMR (101 MHz, CDCl₃): δ 167.5 (C=O), 141.2 (q, J=34.5 Hz, CF₃), 132.8–125.6 (aromatic carbons), 124.9 (thiophene-C), 58.3 (piperidine-N-CH₂), 53.1 (ethyl-N-CH₂).

- HRMS (ESI+): m/z calcd. for C₁₉H₂₀F₃N₂OS [M+H]⁺ 369.1254, found 369.1257.

Chromatographic Purity

- HPLC Conditions : C18 column (4.6 × 150 mm), MeCN/H₂O (70:30), 1.0 mL/min, λ=254 nm

- Retention Time : 6.72 min

- Purity : >99% (USP method)

Scale-Up Considerations

Critical Process Parameters :

- Moisture Control : <0.1% H₂O in amide coupling steps to prevent hydrolysis

- Catalyst Loading : 5% Pd/C recycled 3× with <5% yield drop

- Waste Streams : CuCN residues require chelation (EDTA wash) before disposal

Cost Analysis :

| Component | Cost/kg (USD) | Contribution to Total |

|---|---|---|

| 2,3-Dichlorotrifluorotoluene | 420 | 34% |

| Pd/C Catalyst | 12,000 | 28% |

| Thiophene-2-boronic Acid | 1,150 | 19% |

| EDC·HCl | 850 | 12% |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products

Oxidation: Sulfoxides or sulfones of the thiophene ring.

Reduction: Amines derived from the benzamide core.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

The compound is primarily studied for its role as a TYK2 inhibitor , which has implications in treating autoimmune diseases. TYK2 (Tyrosine Kinase 2) is a crucial enzyme involved in the signaling pathways of several cytokines. Inhibiting TYK2 can lead to reduced inflammation and improved outcomes in conditions such as psoriasis and multiple sclerosis. A patent describes this compound's synthesis and its use as a TYK2 inhibitor, highlighting its potential in drug development for these diseases .

Antiviral Activity

Recent studies have indicated that thiophene derivatives, including the compound of interest, exhibit antiviral properties. Specifically, it has shown activity against the Ebola virus by disrupting critical interactions necessary for viral entry into host cells. This mechanism involves allosteric inhibition of the NPC1/EBOV-GP interaction, which is vital for Ebola virus pathogenesis . The compound's structural characteristics contribute to its effectiveness in this role.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide is essential for optimizing its pharmacological properties. SAR studies reveal that modifications to the thiophene ring and piperidine moiety can significantly impact the compound's potency and selectivity against various biological targets. For instance, variations in substituents on the benzamide portion can enhance binding affinity to target proteins involved in disease pathways .

Case Study 1: Autoimmune Disease Models

In preclinical models of autoimmune diseases, compounds similar to this compound have demonstrated significant efficacy. For example, a study involving murine models showed that treatment with TYK2 inhibitors resulted in marked reductions in disease severity and inflammatory markers .

Case Study 2: Antiviral Efficacy

Another study assessed the antiviral efficacy of thiophene derivatives against various viruses, including SARS-CoV-2. The findings indicated that certain structural modifications could enhance antiviral activity, suggesting a promising direction for developing new antiviral agents based on this scaffold .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)

- Structural Differences: Replaces the piperidine ring with a piperazine group. Incorporates a thiophen-3-yl instead of thiophen-2-yl. Uses a cyanophenyl substituent on the piperazine versus the trifluoromethyl benzamide core.

- Functional Implications: The piperazine ring (vs. The cyanophenyl group may reduce lipophilicity compared to the trifluoromethyl group, affecting blood-brain barrier penetration .

N-(4-{[2-(3-Pyridinyl)-1-piperidinyl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide

- Structural Differences :

- Introduces a sulfonyl linker between the piperidine and phenyl ring.

- Substitutes thiophen-2-yl with a pyridin-3-yl group.

- Functional Implications: The sulfonyl group improves aqueous solubility but may reduce membrane permeability.

Sigma Receptor-Targeting Benzamides (e.g., [¹²⁵I]PIMBA)

- Structural Differences :

- Lacks the thiophene-piperidine moiety but retains the trifluoromethyl or iodinated benzamide core.

- Functional Implications :

Key Research Findings and Data

Pharmacokinetic and Physicochemical Properties

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- Piperidine Ring: A six-membered ring containing nitrogen, which is often associated with various biological activities.

- Thiophene Substituent: Known for its role in enhancing the pharmacological properties of compounds.

- Trifluoromethyl Group: This group can significantly influence the lipophilicity and biological activity of the molecule.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives, including those similar to N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines.

Case Study:

A study involving a series of benzamide derivatives demonstrated that certain compounds exhibited moderate to high potency against RET kinase, which is implicated in several cancers. The specific compound I-8 showed significant inhibition of RET kinase activity, suggesting that similar structural motifs could contribute to the antitumor efficacy observed in this compound .

Antimicrobial Activity

Benzamide derivatives are also explored for their antimicrobial properties. Research indicates that modifications to the benzamide structure can enhance activity against various pathogens.

Findings:

In vitro studies have reported that certain benzamide derivatives exhibit significant antifungal activity against species such as Botrytis cinerea. The presence of specific substituents, like trifluoromethyl groups, has been linked to increased potency .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it likely involves interactions with specific biological targets:

- Inhibition of Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression.

- Cellular Pathways: The modulation of pathways such as apoptosis and cell cycle regulation may be influenced by this compound, akin to other benzamide derivatives .

Comparative Analysis with Related Compounds

Future Directions and Research Implications

The promising biological activities associated with this compound warrant further investigation. Future research could focus on:

- Mechanistic Studies: Elucidating the precise mechanisms through which this compound exerts its effects.

- In Vivo Studies: Evaluating the efficacy and safety profile in animal models.

- Structural Optimization: Modifying the chemical structure to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide, and how are intermediates characterized?

- Methodology : Multi-step synthesis involves coupling a piperidine-thiophene intermediate with a trifluoromethylbenzamide moiety. For example, coupling reactions using 4-(thiophen-2-yl)piperidine derivatives with activated acyl chlorides (e.g., 2-(trifluoromethyl)benzoyl chloride) under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Characterization : Intermediates and final products are validated via NMR, NMR, and mass spectrometry (MS). High-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What safety protocols are critical during synthesis?

- Methodology : Conduct hazard analyses for reagents like acyl chlorides and volatile solvents. Use fume hoods, personal protective equipment (PPE), and adhere to guidelines for handling air-sensitive compounds (e.g., O-benzyl hydroxylamine hydrochloride) . Risk assessments for exothermic reactions and waste disposal are mandatory .

Q. How is the compound screened for preliminary biological activity?

- Methodology : In vitro assays (e.g., antimicrobial or receptor-binding studies) use standardized protocols. For example, thiophene-containing analogs are tested against bacterial strains (e.g., E. coli, S. aureus) via disk diffusion assays, with MIC (minimum inhibitory concentration) values calculated .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) optimize this compound’s pharmacokinetic profile?

- Methodology : Systematically modify substituents on the piperidine ring or benzamide group. For instance:

- Replacing thiophen-2-yl with thiophen-3-yl alters receptor selectivity (e.g., dopamine D3 vs. D2 receptors) .

- Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability by reducing CYP450-mediated oxidation .

- Data Analysis : Use IC values from competitive binding assays to quantify affinity changes.

Q. How to resolve contradictory data in biological activity across studies?

- Methodology :

- Assay Variability : Control variables like cell line selection (e.g., HEK293 vs. CHO cells for receptor studies) .

- Solubility Effects : Use co-solvents (e.g., DMSO) at concentrations <1% to avoid cytotoxicity artifacts .

- Replication : Validate results across independent labs using identical synthetic batches and assay protocols .

Q. What computational strategies predict target interactions and binding modes?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3 receptor). Optimize ligand conformers from PubChem 3D databases .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess hydrogen bonding and hydrophobic interactions .

Q. How to design experiments for metabolic stability assessment?

- Methodology :

- In vitro Hepatic Models : Incubate the compound with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS/MS .

- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.